
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with acetyl groups and an amine side chain, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzofuran core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl groups at the 4 and 6 positions.
Amine Introduction: The propylamine side chain is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with N,N,2-trimethyl-1-propylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran core and amine side chain allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
Similar Compounds
- 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
- 2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride
Uniqueness
Compared to similar compounds, 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N,2-trimethyl-1-propylamine hydrochloride is unique due to its specific substitution pattern and the presence of the trimethylpropylamine side chain. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
90138-47-9 |
|---|---|
分子式 |
C18H24ClNO4 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
1-[6-acetyl-7-[3-(dimethylamino)-2-methylpropoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-11(9-19(4)5)10-23-18-16(13(3)21)8-15(12(2)20)14-6-7-22-17(14)18;/h6-8,11H,9-10H2,1-5H3;1H |
InChI 键 |
MERKAGJOOBXSCE-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C)COC1=C(C=C(C2=C1OC=C2)C(=O)C)C(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


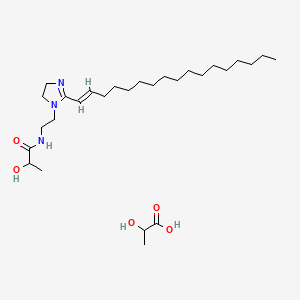
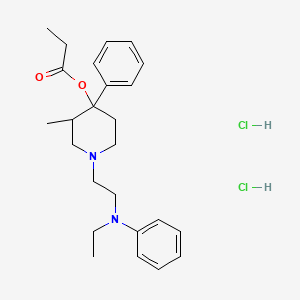

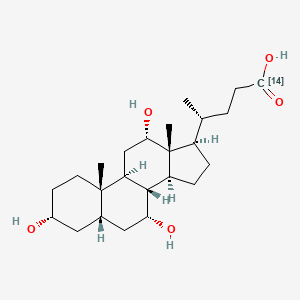
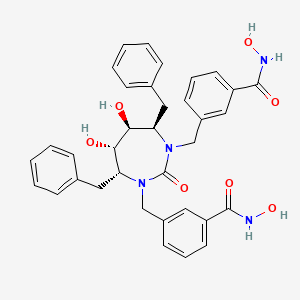


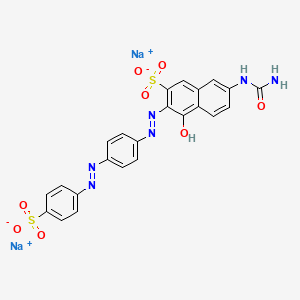
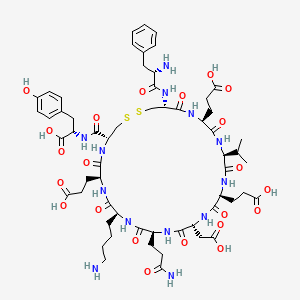
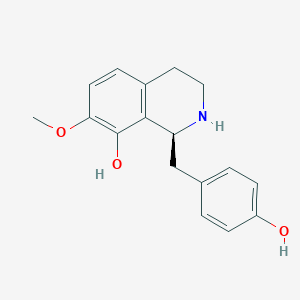

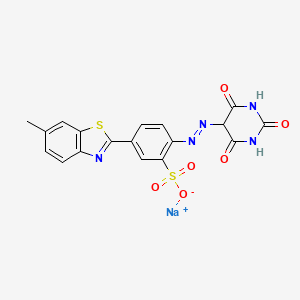
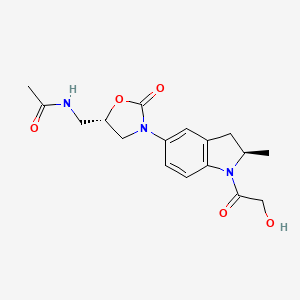
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
